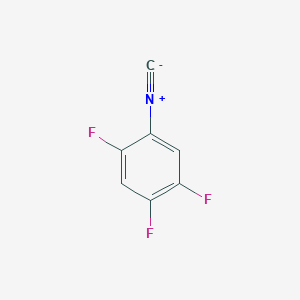

1,2,4-Trifluoro-5-isocyanobenzene

Description

The isocyano functional group is a highly reactive, electron-withdrawing moiety, which, combined with the fluorine atoms, creates a strongly electron-deficient aromatic system. This electronic configuration enhances its utility in organometallic chemistry, catalysis, and as a precursor for synthesizing complex heterocycles. The compound’s reactivity is influenced by both steric effects (due to fluorine substituents) and electronic effects (from the isocyano group), making it distinct from non-fluorinated or differently substituted analogs.

Properties

IUPAC Name |

1,2,4-trifluoro-5-isocyanobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRATDQPXVJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,4-Trifluoro-5-isocyanobenzene typically involves the following steps:

Salifying Reaction: 3,4-Difluoroaniline reacts with fluoboric acid to form a fluoboric acid diazonium salt.

Diazotization Reaction: The diazonium salt is then subjected to a diazotization reaction with sodium nitrite.

High-Temperature Cracking: The resulting fluoboric acid diazonium salt undergoes a high-temperature cracking reaction at temperatures ranging from 80°C to 300°C to yield this compound

This method is advantageous due to its cost-effectiveness, relatively simple process flow, mild reaction conditions, and high product purity, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1,2,4-Trifluoro-5-isocyanobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,2,4-Trifluoro-5-isocyanobenzene serves as a crucial building block in the synthesis of fluorinated organic compounds. The presence of the isocyanate functional group enables it to participate in nucleophilic substitution reactions, which are essential for forming complex molecular architectures. It is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its reactivity and stability.

Medicinal Chemistry

The compound's fluorinated nature enhances its biological activity and metabolic stability, making it a subject of interest in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. Research has shown that this compound can interact with biological targets through the formation of stable urea or carbamate linkages when reacting with nucleophiles such as amines or alcohols . This property is exploited in developing potential therapeutic agents.

Materials Science

In materials science, this compound is utilized in producing advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental factors. The compound's incorporation into polymer matrices can enhance properties like thermal stability and chemical resistance.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A notable application of this compound was demonstrated in a study focused on synthesizing novel fluorinated pharmaceuticals. Researchers utilized this compound as a precursor for constructing complex drug molecules that exhibited enhanced bioactivity due to the presence of fluorine substituents. The study highlighted significant improvements in the pharmacological profiles of the synthesized compounds compared to traditional non-fluorinated drugs .

Case Study 2: Development of Advanced Coatings

In another investigation into materials science applications, this compound was incorporated into polymer formulations aimed at creating advanced protective coatings. The resulting materials demonstrated superior resistance to solvents and environmental degradation compared to conventional coatings. This study underscored the compound's potential for improving the longevity and performance of protective materials used in various industries .

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-5-isocyanobenzene involves its interaction with molecular targets through its isocyanate group. This group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in its applications in organic synthesis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2,4-Trifluoro-5-isocyanobenzene with structurally related compounds, focusing on substituent arrangement, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences and Insights

Functional Group Reactivity: The isocyano group (-NC) in this compound is more reactive than the isothiocyanato group (-NCS) in 362690-52-6 due to higher electrophilicity and stronger electron-withdrawing effects . Isothiocyanates are typically more stable but less versatile in metal coordination.

Substituent Position Effects :

- The 1,2,4-trifluoro substitution pattern creates an asymmetrical electronic environment, enhancing regioselectivity in nucleophilic aromatic substitution compared to symmetrically substituted analogs like 1,3,5-trifluoro derivatives.

- In contrast, 1,2,3-Trifluoro-5-isothiocyanatobenzene (362690-52-6) has adjacent fluorine atoms at positions 1, 2, and 3, which may sterically hinder reactions at the ortho position compared to the 1,2,4 isomer.

Safety and Handling: While direct safety data for this compound are unavailable, its isothiocyanato analog (362690-52-6) requires precautions against inhalation and skin contact due to volatility and reactivity . Isocyano compounds generally demand stricter handling (e.g., inert atmosphere) owing to their instability and toxicity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2,4-Trifluoro-5-isocyanobenzene in laboratory settings?

- Methodological Answer: Implement engineering controls such as closed systems or local exhaust ventilation to minimize vapor exposure. Use vapor respirators (NIOSH-approved), nitrile gloves, safety glasses, and protective clothing. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers. Regularly review Safety Data Sheets (SDS) for updates, as storage conditions may affect compound stability .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer: Adapt fluorination and isocyanation strategies from analogous aryl halides. For example, use palladium-catalyzed cross-coupling reactions to introduce fluorine substituents, followed by isocyanide functionalization via Curtius or Hofmann rearrangements. Monitor reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure purity. Purify via fractional distillation under inert atmospheres to avoid degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm substitution patterns and isocyanide functionality. Infrared (IR) spectroscopy can validate the isocyanide group (sharp peak near 2100–2150 cm⁻¹). Mass spectrometry (MS) and elemental analysis provide molecular weight and composition verification. Cross-reference data with computational predictions (e.g., density functional theory, DFT) for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic catalysis?

- Methodological Answer: The electron-withdrawing fluorine substituents enhance electrophilicity at the isocyanide carbon, making it a strong ligand in transition-metal complexes (e.g., Pd or Au). Steric hindrance from the 1,2,4-trifluoro arrangement may limit coordination geometries. Design experiments comparing catalytic efficiency in Sonogashira or Ullmann couplings versus non-fluorinated analogs. Use X-ray crystallography to analyze metal-ligand interactions and computational modeling (e.g., molecular orbital theory) to quantify electronic effects .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways. Compare results with literature using standardized protocols (e.g., heating rate 10°C/min). Investigate impurities via GC-MS, as trace moisture or solvents may accelerate degradation. Collaborate with computational chemists to model bond dissociation energies and predict stability thresholds .

Q. How can researchers mitigate hazards during large-scale reactions involving this compound?

- Methodological Answer: Scale-up requires rigorous risk assessments, including calorimetry to detect exothermicity. Use automated flow reactors to control reaction kinetics and minimize human exposure. Implement real-time monitoring (e.g., in-situ IR or Raman spectroscopy) to detect hazardous intermediates. Establish emergency protocols aligned with OSHA and EPA guidelines, including neutralization procedures for spills and waste disposal via licensed facilities .

Data Contradiction and Validation

Q. Why do computational predictions of this compound’s dipole moment conflict with experimental values?

- Methodological Answer: Discrepancies may arise from solvent effects or basis set limitations in DFT calculations. Re-evaluate using polarizable continuum models (PCM) for solvent corrections and higher-level theories (e.g., CCSD(T)). Experimentally measure dipole moments via dielectric constant analysis in non-polar solvents (e.g., cyclohexane) to isolate intrinsic electronic properties .

Q. How can conflicting bioactivity data for derivatives of this compound be reconciled?

- Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>98% by HPLC). Perform dose-response studies to identify non-linear effects. Use molecular docking simulations to assess binding affinities to target proteins, correlating with experimental IC₅₀ values. Publish raw data in open-access repositories to enable meta-analyses .

Methodological Tables

| Parameter | Technique | Key Consideration |

|---|---|---|

| Purity Validation | GC-MS, HPLC | Use internal standards (e.g., deuterated analogs) |

| Structural Confirmation | ¹⁹F NMR, X-ray Crystallography | Crystallize under inert conditions to prevent hydrolysis |

| Thermal Stability | TGA/DSC | Control atmospheric composition to avoid oxidation |

| Reactivity in Catalysis | In-situ IR, DFT Calculations | Compare turnover frequencies (TOF) with control ligands |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.